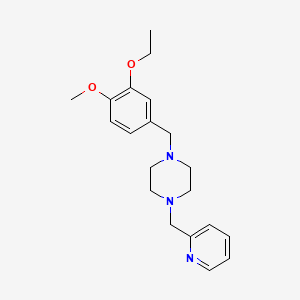

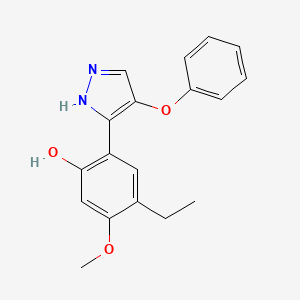

1-(3-ethoxy-4-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves the formation of the piperazine backbone, followed by the attachment of various functional groups at specific positions to achieve desired pharmacological properties. The process may include N-dealkylation, a common metabolic pathway for arylpiperazine derivatives, which leads to the formation of 1-aryl-piperazines. These metabolites, while initially intended for different purposes, can exhibit a variety of serotonin receptor-related effects and interact with other neurotransmitter receptors (Caccia, 2007).

Molecular Structure Analysis

Arylpiperazines, including derivatives similar to the compound , often feature a piperazine ring as a central structural motif linked to aromatic systems via ethoxy and methoxy substituents. This structure is crucial for interacting with biological targets. The design and structural modification of these compounds have been guided by structure-activity relationship (SAR) studies, revealing the importance of specific substituents in determining the compounds' pharmacological profile (Girase et al., 2020).

Chemical Reactions and Properties

Arylpiperazine derivatives undergo various chemical reactions, including N-dealkylation and oxidation, primarily mediated by enzymes like CYP3A4 and CYP2D6. These reactions significantly influence their pharmacokinetic and pharmacodynamic profiles, affecting their distribution, metabolism, and excretion within the body. The ability to undergo sulfur oxidation or aromatic hydroxylation is also notable in some arylpiperazine derivatives, highlighting the diversity in their chemical reactivity (Caccia, 2007).

Physical Properties Analysis

The physical properties of arylpiperazine derivatives, such as solubility and bioavailability, are crucial for their pharmacological effectiveness. These properties can be modified through structural changes to the piperazine moiety or the addition of various substituents, aiming to enhance the compounds' therapeutic potential while minimizing undesirable characteristics (Chopra et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of arylpiperazine derivatives are influenced by the nature and position of substituents on the piperazine ring and the attached aromatic systems. These properties determine the compounds' interaction with biological targets, their metabolic pathways, and their potential as therapeutic agents. The presence of ethoxy and methoxy groups, for example, can impact the electron distribution within the molecule, affecting its reactivity and binding affinity to receptors (Caccia, 2007).

特性

IUPAC Name |

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-3-25-20-14-17(7-8-19(20)24-2)15-22-10-12-23(13-11-22)16-18-6-4-5-9-21-18/h4-9,14H,3,10-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFGANQJNSJNNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Ethoxy-4-methoxybenzyl)-4-(pyridin-2-ylmethyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5677462.png)

![3-{5-[1-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5677472.png)

![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-[(3-propylisoxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5677476.png)

![isopropyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5677488.png)

![1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone](/img/structure/B5677499.png)

![methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5677505.png)

![{(3R*,4R*)-1-(2H-1,2,3-benzotriazol-2-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5677507.png)

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride](/img/structure/B5677523.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5677533.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5677547.png)